

Solubility of Coumarin 6H in Common Organic Solvents: An In-depth Technical Guide

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Compound of Interest

Compound Name: Coumarin 6H

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of **Coumarin 6H**, a fluorescent dye with applications in biological imaging and analytical chemistry. Due to the limited availability of specific quantitative solubility data for **Coumarin 6H** in public literature, this guide also includes data for structurally related coumarin compounds to provide a broader context for researchers. Furthermore, detailed experimental protocols for determining solubility are presented, alongside workflow diagrams to facilitate experimental design.

Compound Identification

It is crucial to distinguish between **Coumarin 6H** and the similarly named Coumarin 6, as they are distinct chemical entities.

- **Coumarin 6H:**

- Synonyms: 2,3,5,6-1H,4H-Tetrahydroquinolizino[9,9a,1-gh]coumarin[1][2][3]
- CAS Number: 58336-35-9[1][4][5]
- Molecular Formula: C₁₅H₁₅NO₂[1]
- Molecular Weight: 241.29 g/mol [1]

- Coumarin 6:

- Synonyms: 3-(2-benzothiazolyl)-7-(diethylamino)-2H-1-benzopyran-2-one, Coumarin 540[6]
- CAS Number: 38215-36-0[6][7]
- Molecular Formula: C₂₀H₁₈N₂O₂S[6][7]
- Molecular Weight: 350.43 g/mol [6][7]

This guide will focus on **Coumarin 6H**, while providing data on other coumarins for comparative purposes.

Solubility Data

While specific quantitative solubility data for **Coumarin 6H** in a range of common organic solvents is not extensively documented in publicly available literature, its chemical structure suggests good solubility in many organic solvents. Vendor information indicates its stability and compatibility with various solvents.[1] For practical reference, the following table summarizes the available quantitative solubility data for other relevant coumarin derivatives.

Compound	Solvent	Solubility	Temperature (°C)	Notes
Coumarin 6	Dimethyl Sulfoxide (DMSO)	Soluble	Not Specified	Qualitative data. [6]
Chloroform	Slightly Soluble	Not Specified	Qualitative data. [6]	
Methanol	Slightly Soluble	Not Specified	Qualitative data. [6]	
4-Hydroxycoumarin	Ethanol	~30 mg/mL	Not Specified	
Dimethyl Sulfoxide (DMSO)	~30 mg/mL	Not Specified		
Dimethylformamide (DMF)	~30 mg/mL	Not Specified		
Ethanol:PBS (pH 7.2) (1:5)	~0.16 mg/mL	Not Specified	Sparingly soluble in aqueous buffers.[8]	

Experimental Protocols for Solubility Determination

The following are detailed methodologies for determining the solubility of a fluorescent compound like **Coumarin 6H**. These protocols are based on established methods such as the shake-flask method and spectroscopic analysis.

Protocol 1: Shake-Flask Method with Spectroscopic Quantification

This method is considered a gold standard for solubility determination and relies on allowing a solution to reach equilibrium before measuring the concentration of the dissolved solute.

Materials:

- **Coumarin 6H**
- Selected organic solvents (e.g., DMSO, ethanol, methanol, acetone, chloroform, ethyl acetate)
- Scintillation vials or glass tubes with screw caps
- Orbital shaker or vortex mixer
- Thermostatically controlled water bath or incubator
- Syringe filters (0.22 μm or 0.45 μm , ensure compatibility with the solvent)
- UV-Vis spectrophotometer
- Volumetric flasks and pipettes

Procedure:

- Preparation of Supersaturated Solutions:
 - Add an excess amount of **Coumarin 6H** to a series of vials, each containing a known volume of a specific organic solvent. The exact amount of excess solid is not critical, but enough should be present to ensure that saturation is reached and that solid material remains after equilibration.
- Equilibration:
 - Securely cap the vials to prevent solvent evaporation.
 - Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C or 37 °C).
 - Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The time required for equilibration should be determined empirically.

- Sample Collection and Preparation:
 - After equilibration, allow the vials to stand undisturbed at the same temperature to allow the excess solid to settle.
 - Carefully withdraw a known volume of the supernatant using a syringe.
 - Immediately filter the supernatant through a syringe filter into a clean vial to remove any undissolved microcrystals. This step is critical to avoid overestimation of solubility.
- Spectroscopic Analysis:
 - Prepare a series of standard solutions of **Coumarin 6H** of known concentrations in the same solvent.
 - Measure the absorbance of the standard solutions at the wavelength of maximum absorbance (λ_{max}) for **Coumarin 6H** to generate a calibration curve.
 - Dilute the filtered sample solution with a known volume of the solvent to bring its absorbance within the linear range of the calibration curve.
 - Measure the absorbance of the diluted sample.
- Calculation:
 - Use the calibration curve to determine the concentration of **Coumarin 6H** in the diluted sample.
 - Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the solubility of **Coumarin 6H** in the specific solvent at the tested temperature.

Protocol 2: Visual Method for Rapid Screening

This is a simpler, qualitative or semi-quantitative method suitable for initial screening.

Materials:

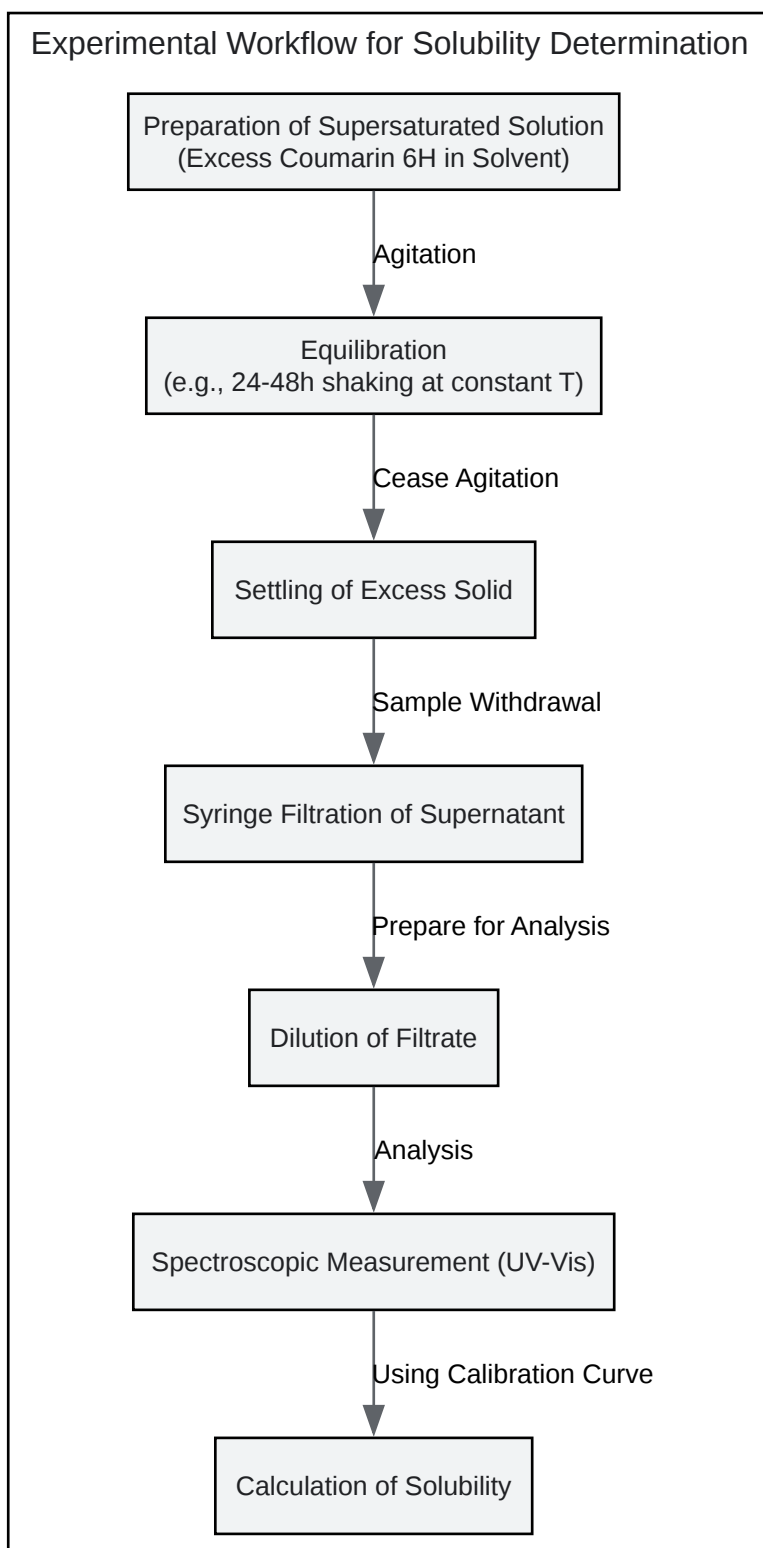
- **Coumarin 6H**
- Selected organic solvents
- Small, clear glass vials
- Vortex mixer

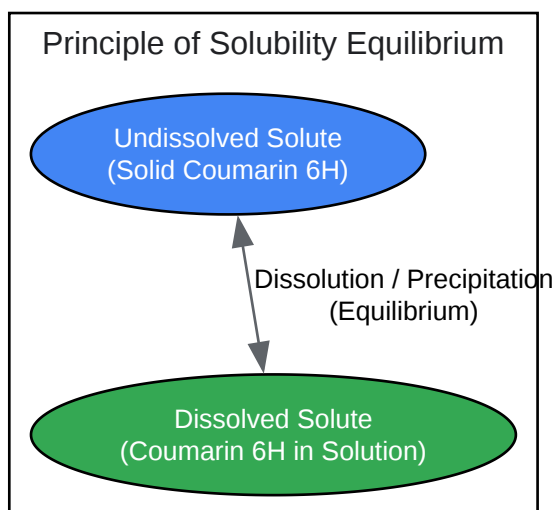
Procedure:

- Stepwise Addition:
 - Add a known mass of **Coumarin 6H** (e.g., 1 mg) to a vial.
 - Add a small, measured volume of the solvent (e.g., 100 μ L).
 - Vortex the vial vigorously for 1-2 minutes.
- Visual Inspection:
 - Visually inspect the solution against a light and dark background for any undissolved particles.
 - If the solid has completely dissolved, the solubility is greater than the current concentration (e.g., >10 mg/mL).
 - If undissolved solid remains, incrementally add more solvent (e.g., another 100 μ L), vortex, and re-examine.
- Determination of Approximate Solubility:
 - Continue adding solvent until the solid is completely dissolved.
 - The solubility can be reported as the concentration at which complete dissolution is observed.

Mandatory Visualizations

The following diagrams illustrate the experimental workflow for solubility determination and the fundamental principle of solubility.





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